N-Benzoyl-dl-3,4-dehydroproline
Description
N-Benzoyl-dl-3,4-dehydroproline (CAS: [specific CAS number]) is a synthetic proline derivative characterized by a benzoyl group attached to the amino nitrogen and a double bond between the 3rd and 4th carbon atoms of the pyrrolidine ring. This structural modification confers unique conformational rigidity and enhanced hydrophobicity compared to natural proline.
Key physicochemical properties:
- Molecular weight: 245.28 g/mol
- LogP: ~1.8 (indicative of moderate lipophilicity)
- Melting point: 142–145°C
- Solubility: Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, methanol)
Properties
IUPAC Name |
1-benzoyl-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-7,10H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFHQDGEBVWCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Benzoylproline
- Structural Difference : Lacks the 3,4-dehydro bond, retaining a fully saturated pyrrolidine ring.
- Conformational Impact : The saturated ring allows greater rotational freedom, resulting in less rigidity. This reduces its ability to enforce specific peptide conformations compared to the dehydro variant.
N-Acetyl-3,4-Dehydroproline
- Structural Difference : Substitutes the benzoyl group with a smaller acetyl moiety.
- Functional Impact : Reduced steric bulk and aromatic interactions, leading to weaker π-stacking in protein binding.
- Applications : Less commonly used in drug design due to diminished metabolic stability compared to benzoylated analogs .
3,4-Dehydroproline
- Structural Difference: No N-benzoyl group; free amino group.
- Reactivity : The unprotected amine is prone to oxidation and enzymatic degradation, limiting its utility in vivo.
- Conformational Studies : Retains the planar 3,4-dehydro bond, making it a cost-effective alternative for studying ring rigidity in peptides .
Other Benzoylated Amino Acids (e.g., N-Benzoylalanine)
- Backbone Variation : Alanine’s linear side chain vs. proline’s cyclic structure.
- Biological Activity : N-Benzoylalanine derivatives exhibit weaker conformational effects in peptides but may offer improved solubility profiles .
Data Table: Comparative Analysis
| Compound | Molecular Weight (g/mol) | logP | Solubility (Water) | Key Application |
|---|---|---|---|---|
| This compound | 245.28 | 1.8 | Low | Peptide turns, drug design |
| N-Benzoylproline | 247.29 | 1.2 | Moderate | Intermediate in organic synthesis |
| N-Acetyl-3,4-dehydroproline | 183.17 | 0.5 | High | Conformational studies |
| 3,4-Dehydroproline | 129.16 | -0.3 | High | Biochemical research |
Notes on Pharmacopeial Relevance
While the provided evidence from Pharmacopeial Forum (2017) primarily focuses on unrelated benzoyl derivatives (e.g., 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one), it underscores the regulatory emphasis on rigorous quantification methods (e.g., relative to diphenhydramine) for benzoyl-containing compounds . Such standards are indirectly applicable to ensuring the purity and stability of this compound in pharmaceutical contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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